Cuscohygrine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

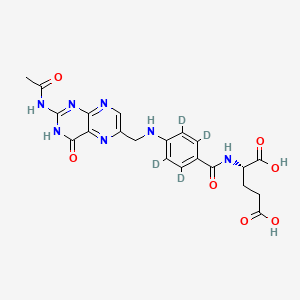

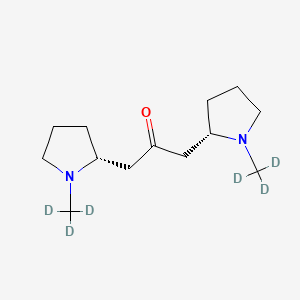

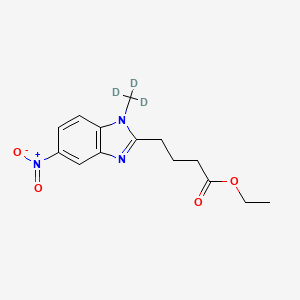

Cuscohygrine-d6 is a labeled compound used in chemical research and analysis. It is a deuterated form of cuscohygrine, where all six hydrogen atoms are replaced by deuterium. This compound is a mixture of diastereomers and is primarily used as an internal standard in mass spectrometry for the quantitative analysis of cuscohygrine in samples . This compound is a solid with a colorless to light yellow appearance and is stable at room temperature .

Métodos De Preparación

The preparation of Cuscohygrine-d6 is typically achieved through chemical synthesis. This process involves the reaction of synthetic starting materials using deuterium-containing reagents under specific conditions . The synthetic route generally includes the following steps:

Starting Material: The synthesis begins with the appropriate precursors, such as N-methylpyrrolidine derivatives.

Deuterium Incorporation: Deuterium is introduced into the molecule using deuterated reagents.

Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions.

Análisis De Reacciones Químicas

Cuscohygrine-d6 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert cuscohygrine into its corresponding carbonyl compounds.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.

Common reagents used in these reactions include sodium, ethanol, and oxidizing agents like chromium trioxide . The major products formed from these reactions are typically alcohols, carbonyl compounds, and substituted derivatives .

Aplicaciones Científicas De Investigación

Cuscohygrine-d6 has several scientific research applications, including:

Mass Spectrometry: It is used as an internal standard for the quantitative analysis of cuscohygrine in samples.

Drug Metabolism Research: This compound is used in studies related to drug metabolism and pharmacokinetics.

Drug Labeling: It is employed in the labeling of drugs for tracing and analysis purposes.

Forensic Science: This compound can be used as a marker to distinguish between coca leaf chewing and cocaine abuse in forensic cases.

Mecanismo De Acción

The mechanism of action of cuscohygrine-d6 involves its role as an internal standard in mass spectrometry. By replacing hydrogen atoms with deuterium, the compound exhibits a different mass-to-charge ratio compared to non-deuterated cuscohygrine. This allows for accurate quantification and analysis of cuscohygrine in various samples . The molecular targets and pathways involved are primarily related to its use in analytical chemistry techniques.

Comparación Con Compuestos Similares

Cuscohygrine-d6 is similar to other deuterated compounds used in analytical chemistry. Some similar compounds include:

Hygrine-d6: Another deuterated alkaloid used as an internal standard in mass spectrometry.

Hygroline-d6: A deuterated form of hygroline, used for similar purposes in analytical studies.

This compound is unique due to its specific application in the analysis of cuscohygrine and its derivatives. Its stability and distinct mass-to-charge ratio make it a valuable tool in various research fields .

Propiedades

IUPAC Name |

1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-KSEWOWOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747385 |

Source

|

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292907-65-3 |

Source

|

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3](/img/new.no-structure.jpg)

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B565491.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)

![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)